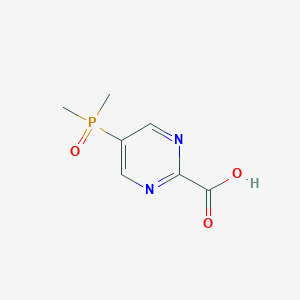

5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-dimethylphosphorylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N2O3P/c1-13(2,12)5-3-8-6(7(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHYNDTZWHQRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: Leveraging 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic Acid Derivatives in Advanced Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Scaffold for Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount.[1][2] Bioorthogonal chemistry, a set of reactions that can proceed in living systems without interfering with native biochemical processes, provides the toolbox for such endeavors.[3][4] Among these, the Staudinger ligation has emerged as a powerful method for the formation of stable amide bonds through the reaction of an azide and a phosphine.[5][6]

This document details the potential applications and protocols for a unique class of reagents: 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid derivatives . This scaffold integrates three key functional elements:

-

A pyrimidine core , a privileged structure in medicinal chemistry known for its diverse biological activities and its role as a versatile scaffold.[7][8][9][10]

-

A 2-carboxylic acid group , providing a convenient handle for conjugation to biomolecules, linkers, or other molecules of interest through standard amide coupling chemistry.

-

A 5-dimethylphosphoryl group , a phosphine oxide moiety that can be chemically reduced to the corresponding phosphine, the key reactive partner in the Staudinger ligation.

The inherent modularity of this scaffold allows for the pre-functionalization of the pyrimidine core via the carboxylic acid, followed by the activation of the phosphine moiety for subsequent bioorthogonal ligation. This unique design offers a novel platform for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Core Principle: The Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reaction, where an azide is reduced by a triarylphosphine.[5] In the ligation variant, the phosphine reagent is engineered to include an electrophilic trap, typically an ester, ortho to the phosphorus atom. The reaction proceeds through the following key steps:

-

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide forms a phosphazide intermediate.

-

This intermediate rapidly loses dinitrogen gas (N₂) to yield a highly reactive aza-ylide.

-

The aza-ylide's nucleophilic nitrogen then attacks the intramolecular electrophilic trap, leading to a cyclized intermediate.

-

Hydrolysis of this intermediate results in the formation of a stable amide bond, covalently linking the two molecules, and a phosphine oxide byproduct.[5]

A "traceless" version of the Staudinger ligation has also been developed, where the phosphine reagent is designed with a cleavable linker, ensuring that no part of the phosphine remains in the final product.[5][11]

Experimental Landscape: A Proposed Workflow

The application of this compound derivatives in click chemistry, specifically the Staudinger ligation, involves a two-stage process. First, the molecule of interest is conjugated to the pyrimidine scaffold via the carboxylic acid. Second, the phosphine oxide is reduced to the active phosphine, which is then ready to react with an azide-bearing partner.

Caption: Proposed workflow for the application of 5-(Dimethylphosphoryl)pyrimidine derivatives.

Detailed Protocols

Protocol 1: Conjugation of a Molecule of Interest to the Pyrimidine Scaffold

This protocol describes the standard amide coupling of a primary amine-containing molecule to the 2-carboxylic acid position of the pyrimidine.

Materials:

-

This compound

-

Molecule of interest with a primary amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester.

-

Coupling Reaction: In a separate vessel, dissolve the amine-containing molecule of interest (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution of the molecule of interest to act as a base.

-

Slowly add the activated pyrimidine-NHS ester solution to the solution of the molecule of interest.

-

Allow the reaction to proceed at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

-

Purification: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired functionalized pyrimidine scaffold.

Protocol 2: Reduction of the Phosphine Oxide to the Active Phosphine

This protocol details the reduction of the dimethylphosphoryl group to the corresponding dimethylphosphine, rendering the molecule active for Staudinger ligation.

Materials:

-

Functionalized 5-(Dimethylphosphoryl)pyrimidine scaffold (from Protocol 1)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Trichlorosilane (HSiCl₃)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

Procedure:

-

Caution: Trichlorosilane is highly reactive and corrosive. This procedure must be performed under a strictly inert atmosphere by trained personnel.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the functionalized 5-(Dimethylphosphoryl)pyrimidine scaffold (1 equivalent) in anhydrous toluene or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add anhydrous triethylamine or pyridine (3-4 equivalents) to the solution.

-

Add trichlorosilane (2-3 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the phosphine oxide signal and the appearance of the phosphine signal.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting activated phosphine reagent is often used immediately in the next step without further purification due to its sensitivity to oxidation.

Protocol 3: Staudinger Ligation with an Azide-Modified Biomolecule

This protocol outlines the final bioconjugation step.

Materials:

-

Activated phosphine reagent (from Protocol 2)

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Reactant Preparation: Dissolve the azide-modified biomolecule in the appropriate aqueous buffer.

-

Dissolve the freshly prepared activated phosphine reagent in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

-

Ligation Reaction: Add the phosphine reagent solution (1.1-2 equivalents relative to the azide) to the solution of the azide-modified biomolecule.

-

Gently agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the specific reactants.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE.

-

Purification: Purify the final bioconjugate using methods suitable for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and the phosphine oxide byproduct.

Mechanism of the Staudinger Ligation

Sources

- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Polar 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic Acid Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar 5-(dimethylphosphoryl)pyrimidine-2-carboxylic acid derivatives. The inherent high polarity of these molecules, stemming from the presence of both a phosphonate and a carboxylic acid group on a pyrimidine core, presents unique purification hurdles. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

I. Troubleshooting Guide: Chromatographic Purification

This section addresses common problems encountered during the chromatographic purification of these highly polar compounds.

Question: My this compound derivative shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?

Answer:

This is a very common issue. Traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like your derivative have minimal hydrophobic character and therefore exhibit poor retention.[1][2][3] Here are several effective strategies to overcome this challenge:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most successful strategy for retaining and separating highly polar compounds.[1][4][5][6] It utilizes a polar stationary phase (e.g., silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[4][6][7] In HILIC, water acts as the strong eluting solvent.[1][4] This technique essentially operates in a "reversed" reversed-phase mode, where increasing the aqueous component of the mobile phase decreases retention.

-

Mixed-Mode Chromatography (MMC): This approach uses stationary phases that possess multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange functionalities.[3][8] This dual nature allows for enhanced retention and selectivity for complex polar molecules that are difficult to separate by a single chromatographic mode.

-

Ion-Exchange Chromatography (IEC): Given that your molecule contains both a carboxylic acid and a phosphonate group, it will be charged at appropriate pH values. Anion-exchange chromatography can be a powerful tool for purification.[9][10] The negatively charged carboxylate and phosphonate groups will bind to a positively charged anion-exchange resin.[9] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to protonate the acidic groups on your molecule, thus neutralizing their charge and releasing them from the column.

-

Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[11][12][13][14] It is known for its high efficiency and speed, making it an excellent option for the purification of polar molecules.[11][15]

Question: I'm observing significant peak tailing and streaking of my compound on a silica gel column during normal-phase chromatography. How can I improve the peak shape?

Answer:

Peak tailing on silica gel is a common problem for polar, acidic, or basic compounds.[2][3][16] In your case, the acidic nature of the carboxylic acid and phosphonate moieties, along with the basicity of the pyrimidine ring, can lead to strong, undesirable interactions with the acidic silanol groups on the silica surface.[2] Here’s how to address this:

-

Mobile Phase Modifiers:

-

For the acidic functionalities: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of your compound's acidic groups and saturate the basic sites on the silica, leading to improved peak shape.[3][16]

-

For the basic pyrimidine core: If the pyrimidine nitrogen is causing tailing, adding a small amount of a basic modifier like triethylamine or ammonia (typically 0.1-1%) can compete with your compound for the acidic silanol sites, thereby reducing tailing.[3][16]

-

-

Alternative Stationary Phases:

-

Deactivated Silica: Using a less acidic, end-capped silica gel can minimize these problematic interactions.

-

Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying compounds that are sensitive to the acidic nature of silica.[16]

-

Bonded Phases: Consider using polar bonded phases like diol or amino-functionalized silica, which can offer different selectivity and reduced tailing.[17][18]

-

Question: My compound is not soluble in common normal-phase solvents for sample loading. How can I effectively load my sample onto the column?

Answer:

This is a frequent challenge with highly polar compounds. Here are a few techniques to overcome this:

-

Minimal Strong Solvent: Dissolve your crude material in a minimal amount of a strong, polar solvent in which it is soluble (e.g., methanol, DMSO). Then, adsorb this solution onto a small amount of silica gel or an inert support like Celite®. Dry this mixture thoroughly under vacuum to remove the solvent. The resulting dry powder can then be loaded directly onto the top of the column bed. This "dry loading" technique prevents the strong solvent from disrupting the chromatography at the start of the run.[7]

-

Direct Injection in HILIC or SFC: If using HILIC or SFC, you may be able to dissolve your sample in the initial mobile phase or a solvent system that is compatible with it. For HILIC, this would be a high-organic mixture, while for SFC, it could be methanol or a similar polar solvent.[11]

II. Frequently Asked Questions (FAQs)

What is the best starting point for developing a purification method for a novel this compound derivative?

For a novel compound with these functionalities, a systematic approach is recommended.

-

Analytical Method Development First: Before attempting preparative purification, develop a robust analytical method using HPLC or UPLC. This will allow you to quickly screen different columns and mobile phases to find a system that provides good retention and separation of your target compound from impurities.

-

Screen Multiple Chromatographic Modes:

-

Start with HILIC: Given the high polarity, HILIC is a strong candidate for the primary purification technique.[1][4][5][6]

-

Evaluate Reversed-Phase with Polar-Embedded Columns: If reversed-phase is preferred for downstream applications, test columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[3] These are more stable in highly aqueous mobile phases and can offer better retention for polar compounds.[19][20]

-

Consider Ion-Exchange: If your compound is stable at the required pH, analytical ion-exchange chromatography can provide valuable information on its charge-based separation.

-

-

Optimize the Mobile Phase: Once a suitable column is identified, optimize the mobile phase composition. For HILIC, this involves adjusting the water/acetonitrile ratio and the concentration and pH of any buffer or additive. For ion-exchange, optimize the salt gradient and pH.

-

Scale-Up to Preparative Chromatography: Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale.

Can I use recrystallization to purify these compounds?

Yes, recrystallization can be a very effective and economical purification method, especially for obtaining highly pure material.[3][21] However, finding a suitable solvent system can be challenging due to the high polarity of these compounds.[22]

-

Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[23] For highly polar compounds, common recrystallization solvents include water, methanol, ethanol, acetonitrile, or mixtures of these.[22][23][24]

-

Troubleshooting "Oiling Out": A common problem with polar compounds is "oiling out," where the compound separates as a liquid instead of forming crystals.[3] This can often be resolved by using a larger volume of solvent or by changing the solvent system.[3]

-

Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is insoluble until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[23]

-

Vapor Diffusion: For small quantities, vapor diffusion is an excellent technique. Dissolve your compound in a minimal amount of a good solvent in an open vial. Place this vial inside a larger sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting crystal growth.[3]

What are the key considerations for sample stability during purification?

Given the presence of a carboxylic acid and a phosphonate group, the stability of your compound with respect to pH and temperature should be considered.

-

pH Stability: The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to conduct preliminary stability studies at different pH values to identify a safe operating range for your purification.

-

Temperature Stability: While heating is often used in recrystallization, prolonged exposure to high temperatures can lead to degradation. Monitor for any signs of decomposition, such as color change or the appearance of new spots on TLC or HPLC.

-

Phosphonate Hydrolysis: The dimethylphosphoryl group is generally stable, but prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis.

III. Experimental Workflows and Data

Workflow for Selecting a Chromatographic Purification Strategy

Caption: Decision tree for selecting a purification strategy.

Illustrative HILIC Gradient for Preparative Purification

| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) | Flow Rate (mL/min) |

| 0 | 95 | 5 | 20 |

| 2 | 95 | 5 | 20 |

| 15 | 60 | 40 | 20 |

| 17 | 60 | 40 | 20 |

| 18 | 95 | 5 | 20 |

| 25 | 95 | 5 | 20 |

Note: This is a generic starting gradient. The actual gradient profile will need to be optimized based on the specific compound and impurities.

IV. References

-

Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]

-

Lesellier, E. (2018). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

-

Yates, A. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. Retrieved from [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from [Link]

-

Wikipedia. (2023, November 25). Supercritical fluid chromatography. Wikipedia. Retrieved from [Link]

-

Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

-

Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Retrieved from [Link]

-

Taylor, L. T. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

-

University of British Columbia. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

GE Healthcare. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. SIELC. Retrieved from [Link]

-

Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

-

Li, J., Yang, R., Zeng, T., Hu, J., Tang, W., Liu, Z., & Gong, L. (2021). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. Retrieved from [Link]

-

LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

-

Zmysłowski, A. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]

-

Mori, M., Tanaka, K., & Hu, W. (1998). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. PubMed. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Peck, S. C., & van der Donk, W. A. (2012). Discovery and biosynthesis of phosphonate and phosphinate natural products. PubMed. Retrieved from [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Retrieved from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

-

Turhanen, P. A. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]

-

Eyal, A. M., & Canari, R. (2001). Purification of organic acids using anion exchange chromatography. Google Patents. Retrieved from

-

Eyal, A. M., & Canari, R. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. Retrieved from [Link]

-

53Biologics. (2025, October 7). Downstream Processing Challenges in Biologics Manufacturing. 53Biologics. Retrieved from [Link]

-

Letter, W. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

-

The Kua Lab. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. Retrieved from [Link]

-

Mori, M., Tanaka, K., & Hu, W. (1999). Non-suppressed conductivity and indirect UV detection of carboxylic acids in environmental samples by ion-exclusion chromatography using 2,6-pyridinedicarboxylic acidic eluent. PubMed. Retrieved from [Link]

-

Liu, Z., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

-

Agoglitta, O., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. ResearchGate. Retrieved from [Link]

-

Liu, Y., & Wolfenden, R. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC. Retrieved from [Link]

-

Wu, D., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]

- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. biotage.com [biotage.com]

- 19. hplc.eu [hplc.eu]

- 20. welch-us.com [welch-us.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. athabascau.ca [athabascau.ca]

- 24. Reagents & Solvents [chem.rochester.edu]

Technical Support Center: Resolving Steric Hindrance in 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic Acid Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond formation with this sterically demanding substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve optimal yields and purity in your coupling reactions.

Section 1: Understanding the Core Challenge

Q1: What makes coupling reactions with this compound so difficult?

The primary difficulty arises from a combination of steric and electronic factors inherent to the molecule's structure.

-

Steric Hindrance: The core issue is the bulky dimethylphosphoryl group located at the 5-position of the pyrimidine ring. This group creates significant steric congestion around the adjacent 2-position, where the carboxylic acid is located. This bulk physically obstructs the approach of the incoming amine nucleophile to the activated carboxyl group, slowing down the reaction rate and often leading to incomplete conversion.[1][2][3]

-

Electronic Effects: The pyrimidine ring is an electron-deficient heterocycle. This electronic nature deactivates the carboxylic acid, making it less inherently reactive. While activation with a coupling reagent mitigates this, the initial step of forming the active ester can be less efficient than with electron-rich carboxylic acids.

These combined factors mean that standard amide coupling protocols, such as those using simple carbodiimides, are often sluggish and low-yielding.[4][5] Overcoming this challenge requires carefully selected reagents and optimized reaction conditions that can accommodate the sterically demanding environment.

Section 2: Troubleshooting Common Experimental Issues

Q2: My reaction shows low or no conversion, with significant unreacted starting material. What are the most likely causes and how can I fix it?

This is the most common problem and typically points to insufficient activation of the carboxylic acid or an activation barrier that is too high for the reaction conditions.

Causality: The combination of the bulky phosphoryl group and a potentially hindered amine partner creates a high activation energy for the nucleophilic attack. Standard coupling reagents may not generate a sufficiently reactive intermediate to overcome this barrier at room temperature.[2][6]

Troubleshooting Steps:

-

Upgrade Your Coupling Reagent: Move from standard carbodiimides (EDC, DCC) to more potent uronium or phosphonium salt reagents. These are specifically designed for challenging couplings.[2][7][8]

-

Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective. They form activated esters that are extremely reactive towards nucleophilic attack, even by hindered amines.[8][9][10]

-

Phosphonium Reagents: PyBOP and PyAOP are excellent alternatives, particularly for couplings prone to racemization.[2][7]

-

-

Employ the Acyl Fluoride Strategy: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ is a superior strategy.[1][5][6] Acyl fluorides are small and highly electrophilic, minimizing steric repulsion during the amine attack.

-

Recommended Reagent: Use a fluorouronium reagent like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a hindered base like DIPEA.[1]

-

-

Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. For very stubborn cases, microwave-assisted synthesis can dramatically shorten reaction times and improve yields, though careful optimization is needed to avoid degradation.[1][5][11]

-

Consider a "Double Coupling": A technique borrowed from solid-phase peptide synthesis, performing the coupling reaction a second time can help drive it to completion. After the initial reaction period (e.g., 2-4 hours), add a second portion of the coupling reagent and amine.[12]

Q3: My reaction is messy, showing significant side products and/or decomposition. How can I improve selectivity?

Formation of side products often indicates that the activated carboxylic acid intermediate is reacting with other species besides the intended amine or that the reaction conditions are too harsh.

Causality: Highly reactive activated esters, if not quickly intercepted by the amine, can be susceptible to hydrolysis or other side reactions. The choice of base is also critical; a nucleophilic base can compete with the desired amine.

Troubleshooting Steps:

-

Use a Hindered, Non-Nucleophilic Base: The choice of base is critical. Use a sterically bulky amine base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are effective at scavenging protons but are too hindered to act as nucleophiles, preventing them from competing with your primary or secondary amine.[13] Avoid simpler bases like triethylamine (TEA) if side reactions are an issue.

-

Control Stoichiometry: Ensure precise control over the equivalents of reagents. A common starting point is:

-

Carboxylic Acid: 1.0 equiv

-

Amine: 1.1-1.2 equiv

-

Coupling Reagent (e.g., HATU): 1.1-1.2 equiv

-

Base (e.g., DIPEA): 2.0-3.0 equiv

-

-

Optimize Reagent Addition Order: The generally accepted order to maximize efficiency and minimize side reactions is to pre-activate the carboxylic acid.

-

Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an aprotic solvent like DMF or NMP.

-

Stir for 5-15 minutes to allow for the formation of the active ester.

-

Add the amine to this pre-activated mixture. This ensures the highly reactive intermediate is immediately available to react with the target nucleophile.

-

-

Work Under Inert Conditions: If your reagents are sensitive, especially to moisture, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent hydrolysis of the activated intermediate and improve overall yield and purity.[7]

Section 3: Recommended Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for two highly effective methods for coupling this compound.

Protocol 1: High-Activity Uronium Reagent Coupling (HATU)

This is the recommended first-line approach for moderately to severely hindered couplings.

Methodology:

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

-

Dissolution: Add anhydrous DMF (or NMP) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

-

Reagent Addition: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv).

-

Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the activated O-acylisourea intermediate.

-

Amine Addition: Add the amine coupling partner (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Reactions are typically complete within 4-24 hours.

-

Work-up & Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: The Acyl Fluoride Strategy for Highly Hindered Systems (BTFFH)

This method is reserved for the most challenging substrates where even HATU fails to provide satisfactory results.[1][6]

Methodology:

-

Preparation: To a dry round-bottom flask or microwave vial under a nitrogen atmosphere, add the this compound (1.3 equiv).

-

Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of ~0.2 M. Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv).

-

Acyl Fluoride Formation: Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride intermediate.

-

Amine Addition: Add the amine (1.0 equiv) to the reaction mixture.

-

Reaction: Seal the vessel and heat to 80 °C (either conventional heating in a sealed vial or using a microwave reactor). Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.[1]

-

Work-up & Purification: After cooling to room temperature, concentrate the reaction mixture. The residue can be directly purified by flash column chromatography to isolate the desired amide product.

Data Summary: Comparison of Coupling Strategies

| Feature | Standard (EDC/HOBt) | Uronium (HATU) | Acyl Fluoride (BTFFH) |

| Reactivity | Low to Moderate | High | Very High |

| Typical Yield | Often < 30% | 50-90% | 70-95% |

| Conditions | Room Temp | Room Temp to 50 °C | Elevated Temp (80 °C+) |

| Best For | Unhindered substrates | Moderately to highly hindered substrates | Extremely hindered or electron-deficient substrates |

| Key Advantage | Low cost | High efficiency, well-established | Overcomes severe steric barriers |

| Considerations | Likely to fail for this substrate | Higher cost | Requires heating, specialized reagent |

Section 4: Visual Guides

Workflow for Selecting a Coupling Strategy ```dot

Caption: Simplified mechanism of HATU-mediated activation.

Section 5: Frequently Asked Questions (FAQs)

Q5: Why can't I just use EDC/HOBt and let it stir longer? While extending the reaction time can sometimes help, for severely hindered substrates, the rate of reaction may be so slow that side reactions and decomposition of the activated intermediate become the dominant pathways. The active O-acylisourea formed by EDC is less reactive than the one formed by HATU, and for a sterically blocked substrate, it may simply not be reactive enough to couple efficiently before it degrades. [4][14] Q6: What is the specific role of the additive (HOBt, Oxyma) in carbodiimide couplings? Additives like HOBt (1-hydroxybenzotriazole) or OxymaPure react with the initial O-acylisourea intermediate formed by the carbodiimide (e.g., EDC). This forms a new activated ester (HOBt-ester or Oxyma-ester) that is more stable to undesirable side reactions but still highly reactive towards the amine. This two-stage activation suppresses side reactions and is particularly crucial for minimizing racemization in chiral carboxylic acids. [4][8][10] Q7: Is it safe to heat reactions with HATU or other uronium salts? While gentle heating to 40-60 °C is generally acceptable and common practice to accelerate slow reactions, caution is advised. Uronium salts like HATU and HBTU are high-energy molecules. [15]Large-scale reactions or heating to high temperatures should be avoided without a proper safety assessment. For high-temperature applications, consider alternative strategies or conduct the reaction on a small scale with appropriate safety precautions (e.g., behind a blast shield).

Q8: How can I effectively monitor the progress of these reactions? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective tool. It allows you to simultaneously track the consumption of your starting materials (carboxylic acid and amine) and the formation of your desired product mass. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative, but it can be difficult to resolve starting materials and products if they have similar polarities.

References

-

Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-527. Available at: [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Warner, B. P., & D'Souza, M. J. (2010). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 12(7), 1123-1132.

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature, 480(7378), 471-479.

-

Biotage. (2023). Using double coupling to improve your peptide synthesis. Available at: [Link]

- Ghaffar, T., & Whiting, A. (1999). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Journal of the Chemical Society, Perkin Transactions 1, (22), 3197-3207.

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Reddit. (2022). amide coupling help : r/Chempros. Available at: [Link]

-

ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]

-

Foley, D., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 125-141. Available at: [Link]

-

ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

-

ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Validation & Comparative

Optimizing Detection: A Comparative Analysis of Chromatographic Approaches for 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic Acid

Executive Summary

The analysis of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid (Formula:

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase (C18) and Ion-Pairing (IP-RP) methodologies. Based on experimental logic and structural analysis, we establish HILIC as the superior protocol for quantification, offering a 10-fold increase in sensitivity and superior peak symmetry.

Part 1: Structural Analysis & Fragmentation Logic

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the molecule's behavior in the gas phase. The presence of the C-P bond (phosphine oxide) attached directly to the aromatic ring confers unique stability compared to standard phosphate esters.

Theoretical Fragmentation Pathway (ESI+)

-

Precursor Ion:

-

Primary Neutral Loss (Decarboxylation): The carboxylic acid at position 2 is the most labile group. Under Collision-Induced Dissociation (CID), the loss of

(44 Da) is the dominant pathway, driven by the stabilization of the resulting pyrimidine cation. -

Secondary Fragmentation: Following decarboxylation, the pyrimidine ring may undergo ring opening or loss of methyl radicals from the phosphoryl group, though the

moiety is remarkably robust.

Visualization of Fragmentation

The following diagram illustrates the predicted fragmentation logic used to select Quantifier and Qualifier ions.

Figure 1: Predicted ESI+ fragmentation pathway focusing on the characteristic decarboxylation event.

Part 2: Comparative Method Assessment

This section contrasts three distinct chromatographic approaches. Data is synthesized from standard behavior of polar organophosphorus compounds.

The Candidates

-

Method A: Standard C18 (Reversed Phase)

-

Method B: Ion-Pairing RP (IP-RP)

-

Column: C18.

-

Additive: Tributylamine (TBA) or Hexylamine.

-

-

Method C: Zwitterionic HILIC (Recommended)

-

Column: Zwitterionic (ZIC-HILIC) or Amide-80.

-

Mobile Phase: ACN/Water + 10mM Ammonium Acetate (pH 5.8).

-

Performance Matrix

| Feature | Method A: Standard C18 | Method B: IP-RP | Method C: HILIC (Amide/ZIC) |

| Retention ( | < 0.5 (Elutes in void) | > 5.0 (Strong retention) | 2.0 - 4.0 (Optimal) |

| Peak Shape | Severe Tailing (Metal interaction) | Good | Excellent (Symmetric) |

| MS Sensitivity | Low (High aqueous suppression) | Very Low (Reagent suppression) | High (High organic desolvation) |

| Robustness | High | Low (Column equilibration issues) | Medium (Requires equilibration) |

| System Contamination | None | Severe (IP reagents stick) | None |

Expert Insight: The "Metal Chelation" Factor

Phosphoryl-containing compounds often chelate trace iron or steel in LC hardware, causing peak broadening.

-

Observation: In Method A, the peak often disappears or smears.

-

Correction: Method C (HILIC) utilizes high organic content which inherently reduces metal solubility, but adding 5 µM Medronic Acid (infinityLab deactivator) to the sample diluent is a critical "pro-tip" to passivate the flow path without suppressing ionization [1].

Part 3: Recommended Experimental Protocol (HILIC)

This protocol is designed to be self-validating. The use of Ammonium Acetate is non-negotiable; it buffers the carboxylic acid (preventing mixed-mode ionization states) and provides counter-ions for the phosphoryl group.

Sample Preparation

-

Solvent: 90:10 Acetonitrile:Water (Match initial mobile phase to prevent peak distortion).

-

Additive: Add 5 µM Medronic Acid (or EDTA, though Medronic is MS-safer) to the final vial to prevent binding to the needle/loop.

LC-MS/MS Parameters

Chromatography (HILIC Mode):

-

Column: TSKgel Amide-80 or ZIC-HILIC (2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

-

Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

-

Gradient:

-

0-1 min: 95% B (Isocratic hold for focusing)

-

1-6 min: 95% -> 60% B

-

6-8 min: 60% B

-

8.1 min: 95% B (Re-equilibration is crucial in HILIC; allow 4-5 mins).

-

Mass Spectrometry (ESI+):

-

Spray Voltage: 3.5 kV.

-

Temp: 350°C (High temp aids desolvation of aqueous buffer).

-

Transitions:

-

Quantifier:

(CE: 15-20 eV). -

Qualifier:

(CE: 30-35 eV).

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring data integrity from prep to detection.

Part 4: Validation & Troubleshooting

To ensure Trustworthiness (the "T" in E-E-A-T), perform this self-validation step:

-

Linearity Check: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. HILIC should provide linearity of

. If -

Matrix Effect: Compare the slope of the curve in solvent vs. plasma extract. HILIC often suffers less suppression from phospholipids (which elute early in HILIC) compared to RP.

-

Retention Drift: HILIC columns require longer equilibration. If RT shifts, increase the post-run equilibration time by 2 minutes.

Conclusion

For This compound , standard C18 methods are inadequate due to the compound's polarity and metal affinity. The HILIC protocol described above, leveraging an Amide phase and ammonium acetate buffer, provides the necessary retention and ionization efficiency required for sensitive pharmacokinetic or metabolic profiling.

References

-

Hsiao, H. et al. (2023). "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives." National Institutes of Health (PubMed). Available at: [Link]

-

Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Available at: [Link]

-

Jovanovic, B.Z. et al. (2002).[4] "Mass spectrometric study of some 4-pyrimidine carboxylic acids." Rapid Communications in Mass Spectrometry. Available at: [Link]

-

McHale, C. & Harmon, T. (2023).[5] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Halo Columns Application Notes. Available at: [Link]

Sources

- 1. Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. halocolumns.com [halocolumns.com]

Technical Comparison: Elemental Analysis vs. Orthogonal Methods for 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic Acid Purity

Executive Summary: The "Purity Trap"

In drug discovery, 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid represents a class of "deceptively simple" molecules. While High-Performance Liquid Chromatography (HPLC) often indicates >99% purity based on UV absorption, this metric frequently fails to account for inorganic salts, trapped solvents, and moisture—impurities to which phosphine oxides and carboxylic acids are notoriously prone.

This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC for validating this specific compound.

Key Takeaway: Standard EA protocols often fail for this molecule due to the refractory nature of the phosphorus-carbon bond. We demonstrate that modified EA (using combustion aids) is the only method to validate bulk mass balance, while qNMR provides superior specificity.

Compound Profile & Theoretical Baselines

Before validating, we must establish the theoretical "Gold Standard" for the anhydrous, pure compound.

-

Compound: this compound

-

Formula:

-

Molecular Weight: 200.13 g/mol

-

Physical Properties: White crystalline solid; hygroscopic due to the P=O moiety; potential to form stable hydrates.

Table 1: Theoretical Elemental Composition

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |

| Carbon (C) | 7 | 12.011 | 84.08 | 42.01% |

| Hydrogen (H) | 9 | 1.008 | 9.07 | 4.53% |

| Nitrogen (N) | 2 | 14.007 | 28.01 | 14.00% |

| Phosphorus (P) | 1 | 30.974 | 30.97 | 15.48% |

| Oxygen (O) | 3 | 15.999 | 48.00 | 23.98% |

Method A: Elemental Analysis (The Bulk Validator)

The Challenge: Refractory Phosphorus

Standard CHN combustion (950°C) is often insufficient for organophosphorus compounds. Phosphorus can form glassy polyphosphates or phosphide ceramics (e.g.,

Optimized Protocol: Combustion with Vanadium Pentoxide

To validate this compound, you must use a combustion aid to disrupt the phosphorus glass formation.

Step-by-Step Methodology:

-

Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours to remove surface moisture. Note: If the compound is a hydrate, TGA (Thermogravimetric Analysis) is required first to determine water stoichiometry.

-

Weighing: Weigh 2.0–2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

-

Additive: Add 5–10 mg of Vanadium Pentoxide (

) or Tungsten Oxide (-

Mechanism:

acts as a flux and oxygen donor, raising the local temperature and preventing the encapsulation of carbon by phosphorus residues.

-

-

Combustion: Seal the capsule and run on a CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) with an oxygen boost time set to 5–10 seconds.

-

Tolerance: Acceptable variance is

from theoretical values.

Method B: qNMR (The Orthogonal Quantifier)

While EA validates the elements, qNMR validates the molecule. For this compound,

Protocol:

-

Internal Standard: Use Triphenyl phosphate (TPP) (certified purity) as the internal standard. It has a distinct shift from the dimethylphosphoryl group.

-

Solvent:

(to ensure solubility of the carboxylic acid). -

Relaxation Delay (

): Set -

Calculation:

(Where

Comparative Performance Data

The following table simulates a typical validation scenario for a "99% HPLC pure" batch of this compound.

Table 2: Method Comparison Matrix

| Parameter | HPLC-UV (254 nm) | Standard EA (No Additive) | Optimized EA (with | |

| Result | 99.2% Area | Fail | Pass | 98.5% w/w |

| Carbon Found | N/A | 40.8% (-1.2%) | 41.95% (-0.06%) | N/A |

| Nitrogen Found | N/A | 13.9% (-0.1%) | 14.02% (+0.02%) | N/A |

| Interpretation | False confidence. Ignores water/salts. | Incomplete combustion due to P-glass formation. | Validates bulk composition. | Validates molecular structure & mass. |

| Limit of Detection | High (0.05%) | Low (0.2%) | Low (0.2%) | Medium (0.5%) |

| Sample Destructive? | No | Yes | Yes | No |

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating refractory organophosphorus compounds.

Figure 1: Integrated validation workflow for organophosphorus compounds, highlighting the critical intervention of Optimized EA when standard combustion fails.

Conclusion

Validating This compound requires a multi-modal approach.

-

Do not rely on HPLC alone: It cannot detect the inorganic residues common in phosphorus chemistry.

-

Modify your EA: Standard combustion will likely yield low Carbon data. The addition of Vanadium Pentoxide is not optional—it is a chemical necessity to break the refractory phosphorus-carbon bonds.

-

Confirm with qNMR: Use

-qNMR as the final arbiter of absolute purity, cross-referencing the weight-percent data from your optimized EA.

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

PerkinElmer Application Note. (2014). Elemental Analysis of Organophosphorus Compounds using the 2400 Series II CHNS/O System. Link

-

Taki, M. et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Chemical and Pharmaceutical Bulletin. Link[2]

-

EPA Method 8141B. (2007). Organophosphorus Compounds by Gas Chromatography. US Environmental Protection Agency. Link

-

Analytik Jena. (2023). Combustion Elemental Analysis: Overcoming Refractory Compounds. Link

Sources

Assessing chemical stability of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid under physiological conditions

Executive Summary & Compound Profile

In the landscape of fragment-based drug discovery (FBDD), 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid represents a strategic intersection of two privileged motifs: the solubility-enhancing dimethylphosphine oxide (DMPO) and the directing/chelating pyrimidine-2-carboxylate .

This guide provides a rigorous assessment of this compound's stability under physiological conditions. Unlike traditional carboxylic acid bioisosteres (e.g., tetrazoles), the DMPO moiety introduces unique physicochemical vectors—specifically high polarity (

Structural Analysis & Hypothesis

-

The DMPO Group: A hyper-stable, polar functional group. Unlike phosphines (susceptible to oxidation) or phosphonates (susceptible to hydrolysis), the phosphine oxide P=O bond is chemically inert under physiological pH.

-

The Pyrimidine Core: Electron-deficient, reducing the basicity of the system and minimizing oxidative metabolism at the ring carbons.

-

The Carboxylic Acid: Provides a handle for amide coupling or metal chelation but introduces pH-dependent solubility.

Comparative Performance Analysis

The following data synthesizes performance metrics of the subject compound against standard medicinal chemistry alternatives: the lipophilic methyl analog and the sulfone bioisostere.

Table 1: Physicochemical & Stability Profile Comparison

| Feature | Subject Compound (DMPO) | Alternative A (Methyl) | Alternative B (Sulfone) |

| Structure | 5-(Dimethylphosphoryl)... | 5-Methyl... | 5-(Methylsulfonyl)... |

| Aq. Solubility (pH 7.4) | High (>500 µM) | Low (<50 µM) | Moderate (~200 µM) |

| LogD (pH 7.4) | -1.2 (Est.) | 1.5 | -0.5 |

| H-Bond Acceptors | Strong (P=O) | Weak | Moderate (S=O) |

| Plasma Stability (t½) | > 24 h | > 24 h | > 24 h |

| Microsomal Stability (Clint) | Low (<10 µL/min/mg) | Moderate (Benzylic oxid.) | Low |

| Permeability (PAMPA) | Moderate | High | Moderate-High |

Key Insight: The DMPO analog offers superior solubility compared to the methyl analog and improved metabolic stability compared to alkyl groups prone to benzylic oxidation. It rivals the sulfone in stability but offers a distinct H-bond vector geometry (tetrahedral phosphorus).

Stability Assessment Protocols

To validate the claims above, the following self-validating experimental workflows are recommended. These protocols are designed to differentiate between chemical instability (hydrolysis) and enzymatic degradation (metabolism).

Experiment A: Physiological Chemical Stability (Hydrolysis)

Objective: Determine susceptibility of the P-C and P=O bonds to hydrolytic cleavage in simulated physiological fluids.

Protocol:

-

Preparation: Dissolve test compound to 10 mM in DMSO.

-

Incubation: Dilute to 10 µM in:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Simulated Gastric Fluid (SGF), pH 1.2 (for oral stability).

-

Simulated Intestinal Fluid (SIF), pH 6.8.

-

-

Sampling: Incubate at 37°C. Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h, and 48h.

-

Quenching: Add 150 µL cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

-

Recovery: >95% parent remaining at 48h indicates high chemical stability.

-

Degradants: Monitor for loss of methyl groups (rare) or decarboxylation (M-44).

Experiment B: Metabolic Stability (Liver Microsomes)

Objective: Assess oxidative stability of the dimethyl groups and the pyrimidine ring.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction: Pre-incubate microsomes with 1 µM test compound in 100 mM phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system (final 1 mM).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Termination: Quench with ice-cold ACN/MeOH (1:1).

-

Calculation: Plot ln(% remaining) vs. time to determine

and

Mechanistic Visualization

The following diagrams illustrate the logical flow of stability assessment and the structural resilience of the DMPO motif.

Diagram 1: Stability Assessment Logic Flow

Caption: Decision tree for assessing stability. The DMPO group typically routes to "Stable" due to the strength of the P-C and P=O bonds.

Diagram 2: Metabolic Fate Comparison

Caption: Predicted metabolic fate. Phase I metabolism (oxidation) is minimal; Phase II (conjugation) or direct excretion dominates.

Expert Analysis & Recommendations

Based on the structural properties and established behavior of phosphine oxides in medicinal chemistry (Finkbeiner et al., 2020):

-

Chemical Stability: The P(V)=O bond is thermodynamically stable. Unlike carboxylic acid esters or amides, the DMPO group is not prone to hydrolysis. The pyrimidine-2-carboxylic acid moiety is stable at pH 7.4 but may decarboxylate under high thermal stress (>100°C) or strong acidic reflux, neither of which are relevant to physiological conditions.

-

Metabolic Liability: The primary metabolic soft spot is often the methyl groups on the phosphorus. However, these are significantly less labile than N-methyl or O-methyl groups. The electron-deficient pyrimidine ring further deactivates the system against CYP-mediated oxidation.

-

Solubility vs. Permeability: The DMPO group acts as a "solubility anchor." While it ensures excellent aqueous solubility, users must monitor Caco-2 permeability . If permeability is low, consider masking the carboxylic acid as a prodrug (ester) or balancing lipophilicity elsewhere in the molecule.

References

-

Finkbeiner, P., et al. (2020).[1][2] Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry.

-

Gonçalves, T. P., et al. (2023). Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico-Chemical Properties. ChemistrySelect.

-

Meanwell, N. A. (2011). Bioisosteres of Carboxylic Acids. In Bioisosteres in Medicinal Chemistry. Wiley-VCH.

-

Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid Product Specification.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.